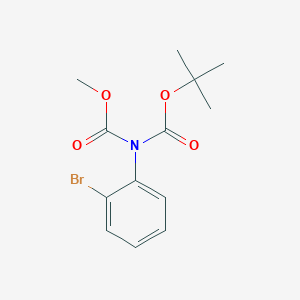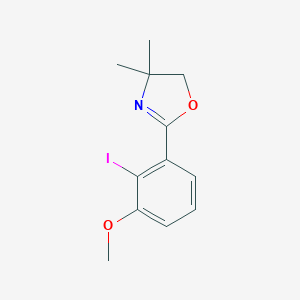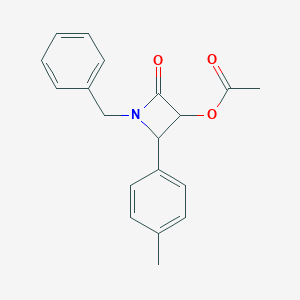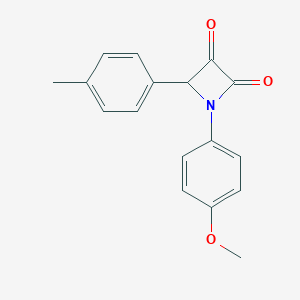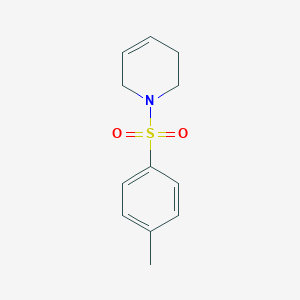![molecular formula C18H16BrN3OS B303441 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. It has also been studied for its potential anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to selectively target cancer cells, while leaving healthy cells unharmed. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell growth and proliferation. It also has antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have minimal toxicity to healthy cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone. One area of research is the optimization of the synthesis method to improve yields and purity of the compound. Another area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine.
Méthodes De Synthèse
The synthesis method of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone involves the reaction of 4-bromoaniline, N,N-dimethylformamide, and thiourea in the presence of a catalyst. The resulting compound is then reacted with 4-dimethylaminobenzaldehyde to form the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound.
Propriétés
Nom du produit |
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C18H16BrN3OS |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
(5Z)-3-(4-bromophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16BrN3OS/c1-21(2)14-7-3-12(4-8-14)11-16-17(23)22(18(24)20-16)15-9-5-13(19)6-10-15/h3-11H,1-2H3,(H,20,24)/b16-11- |
Clé InChI |
APQZEHDCJKKXNG-WJDWOHSUSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
